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molecular formula C11H11ClO5S B8510086 methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate

methyl 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Cat. No. B8510086
M. Wt: 290.72 g/mol
InChI Key: VJKDBVXBXTWVPM-UHFFFAOYSA-N
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Patent
US06867224B2

Procedure details

Compound 3A was prepared by hydrogenation of the methyl 4-oxo-4H-chromene-2-carboxylate catalyzed by 10% Pd/C in 93% yield. MS: MS: 193 (M+1)+. Preparation of 6-Chlorosulfonyl-chroman-2-carboxylic acid methyl ester (Compound 3B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]([C:12]([O:14][CH3:15])=[O:13])=[CH:3]1.COC(C1CCC2C(=CC=C(S(Cl)(=O)=O)C=2)O1)=O>[Pd]>[CH3:15][O:14][C:12]([CH:4]1[CH2:3][CH2:2][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5]1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(OC2=CC=CC=C12)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1OC2=CC=C(C=C2CC1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1OC2=CC=C(C=C2CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1OC2=CC=CC=C2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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